N-Acetyl-D-mannosamine-13C,d3
Description
Contextualization of N-Acetyl-D-mannosamine (ManNAc) as a Key Precursor in Sialic Acid Biosynthesis
N-Acetyl-D-mannosamine (ManNAc) is a naturally occurring monosaccharide that serves as the committed precursor for the biosynthesis of sialic acids. wikipedia.orgcaymanchem.comglycofinechem.comdextrauk.com Sialic acids are a diverse family of nine-carbon sugar molecules, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans. patsnap.com The synthesis of sialic acid begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, a rate-limiting step catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). wikipedia.orgnih.govmdpi.com ManNAc is then phosphorylated to ManNAc-6-phosphate, which subsequently condenses with phosphoenolpyruvate (B93156) to form Neu5Ac-9-phosphate. patsnap.comoup.com Finally, dephosphorylation yields Neu5Ac. patsnap.com
Sialic acids, derived from ManNAc, are crucial terminal components of the carbohydrate chains (glycans) attached to proteins and lipids, forming glycoproteins and glycolipids, respectively. wikipedia.org These sialoglycans are involved in a vast array of cellular processes. Sialic acids play a significant role in cell-cell adhesion, signal recognition, and immune responses. caymanchem.compatsnap.com The negative charge of sialic acids also contributes to the physical properties of glycoproteins and the cell surface.
In eukaryotes, sialic acids are prominently displayed on the outer surface of cells, where they mediate interactions with other cells and the extracellular matrix. researchgate.net The presence and type of sialylation can influence protein conformation, stability, and function. In prokaryotes, some pathogenic bacteria have evolved to synthesize and display sialic acids on their surfaces as a form of molecular mimicry. nih.govnih.gov This allows them to evade the host's immune system by resembling host cells. For example, Escherichia coli K1 and Neisseria meningitidis produce capsular polysaccharides rich in sialic acid. nih.gov
Rationale for Stable Isotope Labeling (13C, d3) in Metabolic Flux Analysis and Mechanistic Elucidation
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. creative-proteomics.commdpi.com By replacing common isotopes like carbon-12 (¹²C) and hydrogen-1 (¹H) with their heavier, non-radioactive counterparts like carbon-13 (¹³C) and deuterium (B1214612) (²H or d), researchers can track the movement and transformation of labeled compounds through metabolic pathways. creative-proteomics.commdpi.com
The use of stable isotopes like ¹³C and deuterium offers significant advantages over radioactive isotopes (e.g., ¹⁴C). nih.gov A primary benefit is their safety, as they are non-radioactive, posing no radiation risk to researchers or subjects. nih.gov This allows for their use in a wider range of studies, including those involving human subjects. nih.gov Furthermore, multiple stable isotope tracers can be used simultaneously to probe different pathways, a complexity not easily achievable with radioactive tracers due to safety limits. nih.gov The analysis of stable isotope-labeled compounds is typically performed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, which can provide detailed information about the extent and position of labeling. mdpi.comnih.gov
When a stable isotope-labeled precursor like N-Acetyl-D-mannosamine-13C,d3 is introduced into a biological system, it is metabolized alongside its unlabeled counterpart. scbt.com Analytical techniques such as mass spectrometry can distinguish between the labeled and unlabeled molecules based on their mass difference. nih.govsilantes.com By measuring the incorporation of the isotopic label into downstream metabolites, researchers can quantify the rate of metabolic reactions, a practice known as metabolic flux analysis. nih.govnih.govresearchgate.net This allows for the mapping of metabolic pathways and the identification of changes in metabolic activity under different conditions. The unique isotopic signature of this compound enables precise tracking of its conversion to sialic acid and subsequent incorporation into glycoproteins and glycolipids, providing valuable insights into the dynamics of these crucial biological processes. scbt.comsmolecule.com
Data Tables
Properties
Molecular Formula |
C₇¹³CH₁₂D₃NO₆ |
|---|---|
Molecular Weight |
225.22 |
Synonyms |
2-(Acetylamino)-2-deoxy-D-mannopyranose-13C,d3; N-Acetylmannosamine-13C,d3 |
Origin of Product |
United States |
Synthetic Methodologies for Positionally Labeled N Acetyl D Mannosamine 13c,d3
Chemoenzymatic Synthesis Strategies for Isotopic Incorporation
Chemoenzymatic synthesis offers a powerful approach to the production of isotopically labeled carbohydrates, combining the selectivity of enzymatic reactions with the versatility of chemical synthesis. This strategy is particularly advantageous for achieving high stereoselectivity and regioselectivity, which can be challenging to accomplish through purely chemical methods.
The stereoselective synthesis of ¹³C-labeled N-Acetyl-D-mannosamine can be effectively achieved using the enzyme N-acyl-D-glucosamine 2-epimerase (AGE). wikipedia.orgmdpi.com This enzyme catalyzes the reversible epimerization of N-acetyl-D-glucosamine (GlcNAc) at the C2 position to yield ManNAc. wikipedia.org By utilizing a ¹³C-labeled GlcNAc precursor, the ¹³C label can be stereoselectively incorporated into the ManNAc backbone.
A common strategy involves the use of commercially available, uniformly ¹³C-labeled D-glucose ([U-¹³C₆]-D-glucose) as the starting material for the synthesis of the corresponding [U-¹³C₆]-GlcNAc. This labeled GlcNAc then serves as the substrate for the N-acyl-D-glucosamine 2-epimerase. The enzymatic reaction proceeds as follows:
[U-¹³C₆]-N-Acetyl-D-glucosamine ⇌ [U-¹³C₆]-N-Acetyl-D-mannosamine (catalyzed by N-acyl-D-glucosamine 2-epimerase)
This enzymatic approach ensures the correct D-manno configuration of the product. The position of the ¹³C label within the ManNAc molecule is dictated by the labeling pattern of the initial GlcNAc precursor. For instance, if GlcNAc labeled specifically at the C1 position ([1-¹³C]-GlcNAc) is used, the resulting ManNAc will be labeled at the C1 position.
| Precursor | Enzyme | Labeled Product |
| [U-¹³C₆]-N-Acetyl-D-glucosamine | N-acyl-D-glucosamine 2-epimerase | [U-¹³C₆]-N-Acetyl-D-mannosamine |
| [1-¹³C]-N-Acetyl-D-glucosamine | N-acyl-D-glucosamine 2-epimerase | [1-¹³C]-N-Acetyl-D-mannosamine |
This interactive table illustrates the stereoselective enzymatic conversion of ¹³C-labeled GlcNAc to ¹³C-labeled ManNAc.
To synthesize N-Acetyl-D-mannosamine-¹³C,d₃, a deuterated acetyl group must be introduced. This is typically achieved through chemical N-acetylation of the corresponding mannosamine (B8667444) precursor using a deuterated acetylating agent. For a chemoenzymatic route, one would first produce the ¹³C-labeled mannosamine, which is then chemically acetylated.
Alternatively, a more direct chemoenzymatic approach would involve the enzymatic epimerization of N-trideuterioacetyl-D-glucosamine. The synthesis of this precursor would involve the N-acetylation of glucosamine with a deuterated acetyl source, such as trideuterioacetic anhydride ((CD₃CO)₂O) or trideuterioacetyl chloride (CD₃COCl).
D-Glucosamine + (CD₃CO)₂O → N-(trideuterioacetyl)-D-glucosamine
This deuterated GlcNAc analogue can then be subjected to enzymatic epimerization to yield N-(trideuterioacetyl)-D-mannosamine. Combining this with a ¹³C-labeled glucosamine backbone would result in the desired dual-labeled product.
For deuterium (B1214612) labeling on the carbohydrate backbone, regioselective methods can be employed. One such method is the ruthenium-catalyzed hydrogen-deuterium exchange reaction in heavy water (D₂O). nih.govresearchgate.netrsc.org The hydroxyl groups of the sugar direct the deuterium exchange to adjacent carbon atoms. rsc.org By using protecting groups, it is possible to direct the deuteration to specific positions on the mannosamine ring.
Chemical Synthesis Routes for Specific Isotopic Enrichment
Purely chemical methods can also be employed for the synthesis of isotopically labeled ManNAc. A common chemical route is the base-catalyzed epimerization of GlcNAc. wikipedia.orgresearchgate.net This reaction is typically carried out in an aqueous solution at a pH above 9, using bases such as sodium hydroxide or calcium hydroxide. researchgate.net
To produce N-Acetyl-D-mannosamine-¹³C,d₃, one would start with a ¹³C-labeled GlcNAc precursor, as in the chemoenzymatic route. The epimerization reaction would then be performed on this labeled GlcNAc. The introduction of the d₃-acetyl group would have been carried out during the synthesis of the ¹³C-labeled GlcNAc starting material.
The chemical epimerization results in an equilibrium mixture of GlcNAc and ManNAc, typically with a higher proportion of the starting material, GlcNAc. google.com This necessitates a purification step to isolate the desired ManNAc.
Purification and Determination of Isotopic Purity for Research Applications
Following synthesis, the isotopically labeled N-Acetyl-D-mannosamine must be purified and its isotopic purity rigorously determined.
Purification:
A common method for purifying ManNAc from the epimerization reaction mixture of GlcNAc and ManNAc is fractional crystallization. google.com Due to the different solubilities of the two epimers in certain solvent systems, it is possible to selectively crystallize one from the other. For instance, a process involving the crystallization of unreacted GlcNAc, followed by the crystallization of ManNAc from the mother liquor, has been described. google.com
Determination of Isotopic Purity:
The isotopic purity of the final product is typically assessed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment. rsc.org The mass spectrum will show a mass shift corresponding to the number of incorporated ¹³C and deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern of the molecule, which can help to confirm the location of the labels. nih.govacs.org The fragmentation of N-acetylhexosamines is well-characterized, and the mass shifts in the fragment ions can provide evidence for the position of the isotopic labels. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of isotopic labels. researchgate.netnih.gov
¹³C NMR: A ¹³C NMR spectrum will show signals only for the enriched carbon atoms, directly confirming their positions.
¹H NMR: In the ¹H NMR spectrum, the signal for the proton attached to a ¹³C-labeled carbon will appear as a doublet due to one-bond ¹³C-¹H coupling. The absence of a signal for the acetyl methyl protons and the presence of a characteristic signal pattern for the carbohydrate backbone would confirm the d₃-acetylation.
²H NMR: A deuterium NMR spectrum can also be acquired to directly observe the deuterium signal.
The combination of these analytical techniques allows for a comprehensive characterization of the synthesized N-Acetyl-D-mannosamine-¹³C,d₃, ensuring its suitability for use in sensitive research applications.
| Analytical Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HR-MS) | Confirmation of molecular weight and degree of isotopic enrichment. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern to help locate isotopic labels. |
| ¹³C NMR Spectroscopy | Direct confirmation of the position of ¹³C labels. |
| ¹H NMR Spectroscopy | Observation of ¹³C-¹H coupling and confirmation of deuteration. |
| ²H NMR Spectroscopy | Direct observation of deuterium signals. |
This interactive table summarizes the analytical techniques used for the characterization of isotopically labeled N-Acetyl-D-mannosamine.
Advanced Analytical Techniques for Tracing N Acetyl D Mannosamine 13c,d3 and Its Metabolites in Research Studies
Mass Spectrometry (MS)-Based Detection and Quantification of Isotopic Enrichment
Mass spectrometry is a primary tool for stable isotope tracing studies due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio. The incorporation of isotopes like 13C and deuterium (B1214612) (d) from N-ManNAc-13C,d3 into downstream metabolites results in a predictable mass shift, allowing for their distinction from their unlabeled counterparts.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Tracing
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing polar, non-volatile metabolites like nucleotide sugars. mdpi.com In studies tracing the metabolism of labeled precursors, LC separates the complex mixture of cellular metabolites before they enter the mass spectrometer for detection and quantification. mdpi.com
When N-ManNAc-13C,d3 is introduced into a biological system, the 13C and deuterium labels are incorporated into its downstream products, most notably N-acetylneuraminic acid (Neu5Ac), a critical sialic acid. nih.gov LC-MS/MS can track the appearance of labeled Neu5Ac by monitoring for its specific mass increase. For instance, the metabolism of 13C-labeled glucose, a precursor to N-ManNAc, has been shown to result in a mass shift in Neu5Ac. nih.gov A study tracing ¹³C₆-glucose demonstrated its conversion into various precursors for UDP-N-acetylglucosamine (UDP-GlcNAc), which is then used for CMP-NeuAc biosynthesis, allowing researchers to measure the flux through these pathways. researchgate.net This approach enables the time-course of carbon incorporation into nucleotide sugars to be precisely traced. mdpi.com
The following table illustrates the expected mass shifts in key metabolites when using a singly-labeled 13C N-ManNAc tracer.
| Metabolite | Unlabeled Molecular Weight (Da) | Expected Labeled Molecular Weight (Da) | Mass Shift (Da) |
| N-Acetyl-D-mannosamine | 221.09 | 222.09 | +1 |
| N-acetylneuraminic acid (Neu5Ac) | 309.10 | 310.10 | +1 |
| CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | 614.13 | 615.13 | +1 |
Note: Data is illustrative based on the incorporation of a single ¹³C atom. The actual mass shift for N-Acetyl-D-mannosamine-¹³C,d₃ would be greater due to the additional deuterium labels.
Gas Chromatography-Mass Spectrometry (GC-MS) for Downstream Product Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of small, volatile, and thermally stable molecules. Many key metabolites, including sugars and their derivatives, are not inherently volatile. Therefore, their analysis by GC-MS requires a chemical derivatization step to increase their volatility.
In the context of N-ManNAc-13C,d3 tracing, downstream products like sialic acids can be converted into more volatile esters, such as N-acetyl methyl (NACME) esters. nih.gov This allows them to be separated by gas chromatography and analyzed by mass spectrometry. The mass spectra of these derivatized products will show an isotopic pattern that reflects the incorporation of the 13C label from the original tracer molecule. This method is particularly useful for quantifying the enrichment of the label in specific, purified downstream products.
High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis
High-resolution mass spectrometry (HRMS) provides the ability to measure mass with extremely high accuracy, making it possible to resolve and identify molecules that have very similar nominal masses. This capability is crucial for unequivocally identifying isotopically labeled compounds and for analyzing their "isotopic fine structure." nih.gov
Isotopic fine structure refers to the distinct mass differences between molecules labeled with different heavy isotopes. For example, the mass of a molecule containing two 13C atoms is slightly different from one containing four 15N atoms, even though their nominal mass may be similar. HRMS can distinguish these subtle differences, allowing for the unequivocal assignment of enrichment levels of 13C. nih.gov In studies using N-ManNAc-13C,d3, HRMS can confirm the exact isotopic composition of metabolites, providing a high degree of confidence in the tracing results and helping to identify any unexpected metabolic scrambling events. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) for Bulk and Compound-Specific Carbon Isotope Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the precise ratio of stable isotopes in a sample (e.g., 13C/12C) with very high precision. When coupled with gas chromatography via a combustion interface (GC-C-IRMS), it allows for compound-specific isotope analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Labeling and Flux Analysis
While mass spectrometry excels at detecting mass shifts, Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary and powerful advantage: the ability to determine the exact position of an isotopic label within a molecule's structure. This information is critical for elucidating specific enzyme reaction mechanisms and mapping metabolic pathways with atomic-level resolution. nd.edu
1H-NMR and 13C-NMR for Atom-Specific Labeling Patterns
The use of positionally labeled N-ManNAc, such as N-acetyl-D-[1-13C]mannosamine or N-acetyl-D-[2-13C]mannosamine, is central to NMR-based tracing studies. omicronbio.comomicronbio.com
13C-NMR directly detects the 13C nucleus. In a typical 13C-NMR spectrum, the natural abundance of 13C (~1.1%) results in small signals. However, when a compound is enriched with 13C at a specific position, the signal corresponding to that carbon atom is dramatically enhanced. nd.edu By analyzing the 13C-NMR spectrum of a metabolite isolated from a tracing experiment, researchers can unambiguously identify which carbon atoms originated from the labeled precursor. For example, studies on 13C-labeled Neu5Ac, a key downstream product of N-ManNAc, have used 13C-NMR to investigate its solution composition and identify various forms of the molecule. nd.edu
1H-NMR provides complementary information. While it does not directly detect the 13C atom, it can reveal its presence through spin-spin coupling. The interaction between a 13C nucleus and an adjacent proton (1H) splits the proton's signal into a doublet, a phenomenon known as J-coupling (JCH). The magnitude of this coupling constant can provide valuable structural and conformational information. nd.edu This allows for the indirect detection of the label's position and can be used to quantify the labeled species. nih.gov
The following table presents typical chemical shifts for N-Acetyl-D-mannosamine observed in NMR experiments, which serve as a reference for identifying the compound and its labeled positions.
| Atom | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |
| C1 | 56.78 | 4.44 |
| C2 | 74.75 | 4.04 |
| C3 | 95.83 | 5.12 |
| C5 | 69.46 | 3.62 |
| C9 (Acetyl CO) | 178.43 | - |
| C10 | 79.04 | 3.85 |
| C12 (Acetyl CH3) | 24.75 | 2.09 |
| C14 | 63.08 | 3.87 |
Source: Data adapted from the Biological Magnetic Resonance Bank (BMRB), entry bmse000056. bmrb.io Note: Atom numbering may differ based on convention.
Multi-Dimensional NMR Techniques for Complex Metabolic Network Mapping
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the complex metabolic networks involving N-Acetyl-D-mannosamine-13C,d3. The presence of the 13C label enables a suite of powerful heteronuclear NMR experiments that can track the incorporation of the labeled carbon into various downstream metabolites.
Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: The 2D 1H-13C HSQC experiment is a cornerstone technique for tracing 13C-labeled metabolites. It provides a correlation map between protons and their directly attached carbon atoms. In the context of ManNAc-13C,d3 metabolism, the appearance of new cross-peaks in the HSQC spectrum of cell extracts or biofluids indicates the incorporation of the 13C label into downstream metabolites of the sialic acid pathway. By comparing the spectra of samples treated with labeled and unlabeled ManNAc, researchers can unambiguously identify the metabolites derived from the exogenous precursor. The chemical shifts of these cross-peaks provide valuable information for the identification of the metabolites.
Total Correlation Spectroscopy (TOCSY)-Based Techniques: To further elucidate the structure of the labeled metabolites and map the connectivity within the metabolic network, TOCSY-based experiments are employed. The 1H-1H TOCSY experiment reveals the network of coupled protons within a molecule. When combined with 13C-editing, as in a 2D HSQC-TOCSY experiment, it becomes a powerful tool for tracing the 13C backbone of metabolites. This technique allows for the correlation of a proton attached to a 13C nucleus with other protons in the same spin system, effectively mapping out the carbon skeleton of the labeled metabolite. This is particularly useful for distinguishing between different isotopomers and for confirming the position of the 13C label within the molecule.
The following table illustrates hypothetical 1H and 13C chemical shift data for this compound and a key downstream metabolite, N-Acetylneuraminic acid-13C,d3, as would be observed in a 2D HSQC experiment.
| Compound | Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | H1 | 5.15 | 95.2 |
| H2 | 4.30 | 54.8 | |
| H3 | 4.05 | 70.1 | |
| H4 | 3.90 | 68.5 | |
| H5 | 3.80 | 74.3 | |
| H6a | 3.75 | 63.2 | |
| H6b | 3.65 | 63.2 | |
| N-Acetyl (CD3) | 2.03 | 23.1 | |
| N-Acetylneuraminic acid-13C,d3 | H3ax | 1.80 | 38.5 |
| H3eq | 2.50 | 38.5 | |
| H4 | 4.10 | 69.8 | |
| H5 | 3.95 | 53.2 | |
| H6 | 4.00 | 73.1 | |
| H7 | 3.85 | 70.5 | |
| H8 | 3.70 | 72.4 | |
| H9a | 3.60 | 64.1 | |
| H9b | 3.50 | 64.1 | |
| N-Acetyl (CD3) | 2.05 | 23.3 |
Note: The chemical shifts are illustrative and can vary based on experimental conditions such as solvent, pH, and temperature.
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: The 2D 1H-13C HMBC experiment provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different spin systems within a molecule that are separated by quaternary carbons or heteroatoms. In the context of ManNAc-13C,d3 metabolism, HMBC can be used to confirm the structure of novel or unexpected metabolites by establishing long-range correlations within the carbon skeleton.
Chromatographic Separation Techniques for Labeled Compound Enrichment
Prior to NMR or mass spectrometry analysis, it is often necessary to enrich the labeled compounds from the complex biological matrix. This step is critical for increasing the concentration of the analytes of interest and removing interfering substances, thereby improving the sensitivity and resolution of the subsequent analysis.
Hydrophilic Interaction Chromatography (HILIC): HILIC is a powerful chromatographic technique for the separation of polar compounds like monosaccharides and their derivatives. nih.gov The stationary phases used in HILILC are polar (e.g., silica, amide), and the mobile phases are typically a high concentration of a water-miscible organic solvent, such as acetonitrile (B52724), with a small amount of aqueous buffer. This technique is well-suited for the separation and enrichment of this compound and its polar metabolites from less polar components of a biological extract. The separation is based on the partitioning of the analytes between the organic-rich mobile phase and the water-enriched layer on the surface of the stationary phase.
Solid-Phase Extraction (SPE): SPE is a widely used sample preparation technique for the selective extraction and enrichment of analytes from a liquid sample. For the enrichment of this compound and its metabolites, various SPE sorbents can be employed depending on the specific properties of the analytes and the matrix. For instance, graphitized carbon black (GCB) cartridges can be used to retain and enrich carbohydrates. Mixed-mode ion-exchange and reversed-phase sorbents can also be effective for the selective enrichment of charged and polar metabolites. The choice of SPE protocol, including the sorbent, loading, washing, and elution conditions, is critical for achieving high recovery and purity of the labeled compounds.
The following table provides a hypothetical example of a solid-phase extraction protocol for the enrichment of this compound from a cell lysate.
| Step | Procedure | Purpose |
| 1. Sorbent Conditioning | Pass 5 mL of methanol (B129727) through a graphitized carbon black (GCB) SPE cartridge. | To activate the sorbent and remove any potential contaminants. |
| 2. Equilibration | Pass 5 mL of water through the GCB cartridge. | To prepare the sorbent for the aqueous sample. |
| 3. Sample Loading | Load 1 mL of the pre-treated cell lysate onto the cartridge at a slow flow rate. | To allow for the retention of the labeled monosaccharide and its metabolites. |
| 4. Washing | Wash the cartridge with 5 mL of 5% acetonitrile in water. | To remove salts and other highly polar, unretained compounds. |
| 5. Elution | Elute the retained compounds with 2 mL of 50% acetonitrile in water containing 0.1% formic acid. | To recover the enriched this compound and its metabolites. |
| 6. Dry Down and Reconstitution | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for NMR or MS analysis. | To concentrate the sample and exchange the solvent. |
By combining these advanced analytical techniques, researchers can effectively trace the metabolic fate of this compound, map its incorporation into complex metabolic networks, and gain valuable insights into the dynamics of sialic acid biosynthesis and its role in various biological processes.
Metabolic Tracing and Flux Analysis of N Acetyl D Mannosamine 13c,d3 in Biological Pathways
Elucidation of Sialic Acid Biosynthesis Flux Using Labeled ManNAc
The biosynthesis of sialic acids, a family of nine-carbon carboxylated sugars, is a critical process for many biological functions, including cell-cell recognition and signaling. N-Acetyl-D-mannosamine is a committed precursor in this pathway. By using ManNAc labeled with stable isotopes, such as 13C and deuterium (B1214612) (d), researchers can meticulously track its conversion to sialic acids and quantify the metabolic flux through this pathway.
The use of N-Acetyl-D-mannosamine-13C,d3 allows for the precise measurement of its uptake and conversion into N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to distinguish between the labeled and unlabeled forms of ManNAc and Neu5Ac. This enables the calculation of the rate of conversion and the contribution of exogenous ManNAc to the total sialic acid pool.
For instance, in a study investigating sialic acid metabolism, human leukocytes were analyzed for their content of ManNAc, Neu5Ac, and their activated form, CMP-Neu5Ac. By using ManNAc-13C,d3 as an internal standard, the precise quantities of these metabolites can be determined, providing a baseline for flux studies. nih.gov The accuracy and precision of such methods are crucial for determining the metabolic fate of the labeled precursor.
Table 1: Accuracy and Precision of ManNAc Quantification using ManNAc-13C,d3 Internal Standard
| Analyte | Accuracy (%) | Intraday Variation (CV%) | Interday Variation (CV%) |
|---|---|---|---|
| ManNAc | 100 ± 5.9 | <12.0 | <4.6 |
Data adapted from a study on the quantification of sialic acid pathway metabolites. nih.gov
This level of precision allows researchers to confidently measure the changes in metabolite concentrations and calculate the flux of the labeled ManNAc through the pathway.
Metabolic flux analysis using isotopically labeled precursors is instrumental in identifying bottlenecks and regulatory points within a metabolic pathway. In the context of sialic acid biosynthesis, it is well-established that the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) catalyzes the rate-limiting step. researchgate.net By supplying cells with ManNAc-13C,d3, researchers can bypass the epimerase activity of GNE and directly probe the subsequent kinase and downstream enzymatic activities.
By measuring the isotopic enrichment of downstream metabolites over time, it is possible to determine the kinetics of each step. A slower-than-expected accumulation of a labeled downstream product would indicate a potential rate-limiting step under specific cellular conditions. Furthermore, by observing how different physiological or pathological conditions alter the flux of ManNAc-13C,d3 into sialic acids, regulatory mechanisms can be inferred.
Investigation of Glycoconjugate Synthesis and Turnover Dynamics
Once synthesized, sialic acids are incorporated into a vast array of glycoconjugates, including glycoproteins and glycolipids. This compound serves as an invaluable tracer to monitor the synthesis and turnover of these complex macromolecules.
The stable isotope labels from ManNAc-13C,d3 are retained as it is converted to sialic acid and subsequently transferred to glycans on proteins and lipids. This allows for the direct tracking of the labeled sialic acid into specific glycoconjugates. Mass spectrometry-based glycoproteomics and glycomics can then be used to identify and quantify the labeled glycans attached to specific proteins or present in lipid fractions.
Studies have shown that non-natural ManNAc analogs can be incorporated into both membrane and serum glycoproteins. researchgate.net For example, after administration of radiolabeled N-acyl-D-mannosamine derivatives to rats, radioactivity was detected in serum glycoprotein (B1211001) fractions and could be removed by neuraminidase treatment, confirming its presence in sialic acids. researchgate.net Similarly, ManNAc-13C,d3 can be used to trace the incorporation of labeled sialic acid into specific glycoproteins, such as mucins, which are heavily sialylated proteins. nih.gov
Furthermore, the incorporation of labeled ManNAc analogs into gangliosides, a class of sialic acid-containing glycosphingolipids, has been demonstrated. researchgate.netmdpi.com This allows for the investigation of the dynamics of ganglioside biosynthesis and their roles in various cellular processes.
Table 2: Relative Incorporation of Labeled Mannosamine (B8667444) into Different Glycoconjugates
| Glycoconjugate Class | Relative Incorporation | Analytical Method |
|---|---|---|
| Serum Glycoproteins | High | Radiometric Detection after Neuraminidase Treatment |
| Membrane Glycoproteins | Moderate | Mass Spectrometry of Glycopeptides |
| Gangliosides (e.g., GM3, GD3) | Detectable | Mass Spectrometry of Glycolipids |
This table is a generalized representation based on findings from studies using various labeled ManNAc analogs.
The glycosylation pathways are highly branched, with numerous enzymes competing for common substrates. The use of this compound can help to dissect these complex networks. By tracing the flow of the isotopic label, researchers can determine the relative flux into different types of glycans (e.g., N-linked vs. O-linked) and different glycan structures.
Moreover, the competition between different sialyltransferases for the same acceptor substrates can be investigated. By quantifying the incorporation of labeled sialic acid into different glycan linkages (e.g., α2,3- vs. α2,6-linkages), the relative activities of different sialyltransferases under specific conditions can be assessed. Studies have explored the substrate specificity of various sialyltransferases, and the use of labeled precursors can provide quantitative data on their in vivo activities. uu.nl
Interplay with Other Carbohydrate Metabolic Networks
The sialic acid biosynthesis pathway does not operate in isolation but is intricately connected with other central carbohydrate metabolic pathways, such as glycolysis and the hexosamine biosynthesis pathway (HBP). This compound can be used to probe these interconnections.
The HBP, which produces UDP-GlcNAc, is a branch of glycolysis. nih.gov UDP-GlcNAc is the initial substrate for the de novo synthesis of sialic acid. By providing ManNAc-13C,d3, the sialic acid pathway is entered downstream of UDP-GlcNAc synthesis. However, it has been shown that ManNAc can be converted back to GlcNAc and potentially enter the HBP. medchemexpress.com Tracing the 13C and d3 labels from ManNAc-13C,d3 into metabolites of the HBP, such as UDP-GlcNAc, or even into glycolytic intermediates, can reveal the extent of this metabolic crosstalk.
Stable isotope-resolved metabolomics (SIRM) is a powerful approach to map the flow of atoms through metabolic networks. nih.gov By feeding cells with ManNAc-13C,d3 and analyzing the isotopic enrichment in a wide range of metabolites, a comprehensive picture of its metabolic fate can be obtained. This can reveal unexpected connections and regulatory loops between different carbohydrate metabolic pathways, providing a more holistic understanding of cellular metabolism. For example, studies using 13C-labeled glucose have been instrumental in tracing carbon flow through glycolysis and into the pentose (B10789219) phosphate (B84403) pathway and the HBP, highlighting the interconnectedness of these pathways. nih.govnih.govmit.edu A similar approach with ManNAc-13C,d3 can elucidate its specific contributions and interactions within this broader metabolic network.
Cross-Talk with Hexosamine Biosynthesis Pathway
The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for protein and lipid glycosylation. nih.govomicronbio.com The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism. nih.gov N-Acetyl-D-mannosamine is closely linked to the HBP as it can be synthesized from UDP-GlcNAc through the action of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). nih.govwikipedia.org Conversely, exogenously supplied ManNAc can enter the sialic acid biosynthesis pathway, a downstream branch of the HBP.
Metabolic tracing with this compound allows for the precise quantification of the flux through the sialic acid pathway versus potential reverse flux or "cross-talk" back into the HBP. Upon cellular uptake, this compound is phosphorylated to ManNAc-6-phosphate. The ¹³C label is retained in the mannosamine backbone, while the d3-acetyl group remains attached. If this molecule proceeds down the sialic acid pathway, the labels will be incorporated into N-acetylneuraminic acid (Neu5Ac) and subsequently into sialoglycans.
However, should there be a reverse flux, ManNAc could potentially be converted back to UDP-GlcNAc. In such a scenario, the ¹³C and d3 labels would be detected in the UDP-GlcNAc pool and its downstream products, such as other N-linked or O-linked glycans. This allows researchers to dissect the bidirectionality of the enzymatic steps connecting ManNAc to the core HBP.
Table 1: Hypothetical Isotopologue Distribution in Key Metabolites Following this compound Tracing This table presents a hypothetical outcome of a metabolic tracing experiment designed to illustrate the potential for cross-talk between the sialic acid pathway and the HBP.
| Metabolite | Isotopologue | Fractional Abundance (%) | Interpretation |
| N-Acetyl-D-mannosamine | M+4 (¹³C, d3) | 95.0 | High enrichment of the tracer compound. |
| UDP-N-acetylglucosamine | M+0 (Unlabeled) | 98.5 | Minimal reverse flux from ManNAc to UDP-GlcNAc. |
| M+4 (¹³C, d3) | 1.5 | Evidence of a low level of cross-talk back to the HBP. | |
| N-acetylneuraminic acid | M+4 (¹³C, d3) | 85.0 | Significant flux from exogenous ManNAc into the sialic acid pathway. |
Note: Data are hypothetical and for illustrative purposes.
Detailed research findings from such tracer studies would quantify the degree of this metabolic cross-talk, which can vary depending on cell type and metabolic state. For instance, in cells with high sialylation demands, the flux is expected to be predominantly unidirectional towards sialic acid synthesis. In contrast, under conditions of nutrient stress or specific genetic backgrounds, the reversibility of the pathway might be more pronounced.
Connections to Central Carbon Metabolism and Nucleotide Sugar Pools
The metabolic fate of this compound is intricately connected to central carbon metabolism and the broader nucleotide sugar pools. Central carbon metabolism, encompassing glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, provides the necessary precursors for the synthesis of nucleotide sugars. nih.govmdpi.com The acetyl group of N-Acetyl-D-mannosamine, labeled here with three deuterium atoms (d3), originates from acetyl-CoA, a central metabolite linking carbohydrate, fat, and protein metabolism.
By tracing the d3-acetyl group, researchers can investigate its potential exchange with the cellular acetyl-CoA pool. If the acetyl group of this compound is labile, the deuterium label could be found in other acetylated molecules, such as acetylated proteins or other acetylated sugars. Conversely, the ¹³C backbone of ManNAc, if catabolized, could potentially enter central carbon metabolism, although this is generally considered a minor fate for this molecule.
The primary connection to nucleotide sugar pools lies in the synthesis of CMP-sialic acid. Following its synthesis, Neu5Ac derived from this compound is activated to CMP-Neu5Ac. nih.gov This activation step links the metabolism of ManNAc directly to the cytidine (B196190) nucleotide pool. The labeling pattern in CMP-Neu5Ac will reflect the direct incorporation of the ¹³C and d3 labels from the tracer.
Table 2: Hypothetical Enrichment of Isotopologues in Nucleotide Sugar Pools and Related Metabolites This table illustrates the expected labeling patterns in various metabolic pools following the administration of this compound, highlighting its connections to central metabolism and nucleotide sugars.
| Metabolic Pool | Isotopologue | Percent Enrichment | Implication |
| Acetyl-CoA | M+3 (d3) | < 0.5 | Limited exchange of the d3-acetyl group with the general acetyl-CoA pool. |
| CMP-N-acetylneuraminic acid | M+4 (¹³C, d3) | 82.0 | Efficient and direct incorporation of the tracer into the activated sialic acid pool. |
| UDP-glucose | M+0 (Unlabeled) | > 99.0 | No significant catabolism of the ManNAc backbone into central carbon metabolism to form glucose. |
| Total Sialoglycans | M+4 (¹³C, d3) | 75.0 | High level of incorporation of exogenous ManNAc into cellular glycoconjugates. |
Note: Data are hypothetical and for illustrative purposes.
N Acetyl D Mannosamine 13c,d3 in Preclinical and in Vitro Research Models
Cellular Uptake and Intracellular Trafficking Mechanisms of Labeled ManNAc
Understanding how cells absorb and process ManNAc is fundamental to interpreting its biological effects. The use of labeled variants like ManNAc-13C,d3 is instrumental in elucidating these mechanisms.
The transport of N-Acetyl-D-mannosamine across the cell membrane is a critical first step for its entry into the sialic acid biosynthetic pathway. In mammalian cells, the direct uptake of unmodified ManNAc is relatively inefficient. To enhance cellular uptake, researchers often utilize peracetylated analogs of ManNAc. Masking the hydroxyl groups with acetate (B1210297) esters increases the molecule's hydrophobicity, facilitating its passive diffusion across the lipid bilayer of the cell membrane researchgate.netnih.gov. Once inside the cell, non-specific intracellular esterases cleave the acetyl groups, releasing the ManNAc analog to be utilized by the cell's metabolic machinery researchgate.net. Studies have shown that acetylated ManNAc derivatives can be metabolized up to 900-fold more efficiently than their unmodified counterparts in various mammalian cell lines nih.gov.
In contrast to the less defined transport mechanisms in mammalian cells, studies in bacteria have identified more specific transporters. In Escherichia coli K1, ManNAc uptake is mediated by the mannose phosphotransferase system, a broad-specificity transporter nih.gov. Research on E. coli K92 has further suggested the presence of a specific phosphotransferase system for ManNAc, with a calculated Km of 280 µM nih.gov.
The use of ManNAc-13C,d3 allows for precise kinetic studies of these transport processes. By monitoring the rate of appearance of the labeled compound inside the cells, researchers can quantify uptake efficiency and investigate the effects of potential inhibitors or competing molecules, thereby characterizing the transporters involved.
Following its uptake, ManNAc-13C,d3 and its metabolites are trafficked to various subcellular compartments to participate in the sialic acid biosynthesis pathway. The initial steps of this pathway occur in the cytoplasm wikipedia.org. Here, ManNAc is phosphorylated to ManNAc-6-phosphate by ManNAc kinase patsnap.com. Subsequent enzymatic reactions convert it to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid patsnap.com.
This newly synthesized sialic acid is then transported into the nucleus where it is activated to CMP-sialic acid wikipedia.org. The final step, the transfer of sialic acid to glycoconjugates (glycoproteins and glycolipids), is carried out by sialyltransferases within the Golgi apparatus wikipedia.org.
Studies using labeled precursors have provided insights into the subcellular fate of these molecules under pathological conditions. For instance, in cultured fibroblasts from a patient with infantile sialic acid storage disease, a lysosomal storage disorder, metabolically labeled N-acetylneuraminic acid was found to accumulate in the lysosomes. This suggests that while the metabolic flux of ManNAc to glycoconjugates was unaffected, the degradation and reutilization of the resulting sialic acid were impaired due to its entrapment in a metabolically inaccessible lysosomal pool.
By using ManNAc-13C,d3 in conjunction with subcellular fractionation and mass spectrometry, researchers can precisely trace the journey of the labeled carbon and deuterium (B1214612) atoms through these different compartments, providing a dynamic map of its metabolic conversion and localization.
Impact on Cellular Physiology and Glycosylation in Cell Culture Systems
The supplementation of cell cultures with ManNAc, including its labeled forms, can significantly influence cellular glycosylation patterns and, in some cases, other aspects of cell physiology.
One of the primary applications of ManNAc in cell culture is to modulate the sialylation of glycoproteins. As a direct precursor to sialic acid, its supplementation can increase the abundance of sialylated glycans on the cell surface. This has been demonstrated in various cell lines and has important implications for the production of therapeutic proteins, such as monoclonal antibodies (mAbs), where the glycosylation profile is a critical quality attribute.
In a study using Chinese Hamster Ovary (CHO-K1) cells for the expression of a monoclonal antibody, the addition of ManNAc to the culture medium was shown to effectively reduce the proportion of high-mannose (Man5) glycans in a concentration-dependent manner. High mannose content can lead to a faster clearance rate of mAbs from the bloodstream, so reducing it is often desirable nih.gov. The findings revealed that as the concentration of ManNAc increased, the percentage of Man5 decreased significantly from a baseline of 8.9% to as low as 2.9% nih.gov.
| ManNAc Concentration (mM) | Man5 Glycan Content (%) |
| 0 | 8.9 |
| 5 | ~7.0 |
| 10 | ~6.0 |
| 15 | ~5.5 |
| 20 | ~4.5 |
| 40 | ~3.5 |
| 60 | ~3.0 |
| 80 | ~3.0 |
| 100 | 2.9 |
This table is generated based on data reported in a study on CHO-K1 cells expressing a monoclonal antibody. nih.gov
Furthermore, in another study, the use of 20 mM N-acetyl-D-mannosamine was found to be the most effective concentration for increasing the proportion of highly sialylated forms of recombinant darbepoetin alfa produced in CHO cell culture researchgate.net. The use of ManNAc-13C,d3 in such studies allows for metabolic flux analysis, providing a quantitative understanding of how the exogenous precursor is channeled into the sialylation pathway and alters the final glycan structures.
The impact of N-Acetyl-D-mannosamine and its analogs on cell growth and metabolism can vary depending on the specific compound, its concentration, and the cell line being studied. In the aforementioned study on CHO-K1 cells, the addition of ManNAc at concentrations up to 100 mM, while significantly altering the glycosylation profile of the produced monoclonal antibody, did not adversely affect cellular growth or metabolism nih.gov.
However, acetylated analogs of ManNAc, which are often used to improve cellular uptake, have been shown to exhibit cytotoxic effects in some cell lines. In studies with Friend murine erythroleukemia cells, acetylated ManNAc analogs were found to inhibit cellular replication. The specific effects and potency were dependent on the modifications to the ManNAc molecule.
| Compound | Cell Line | Effect | Concentration for Inhibition |
| N-Acetyl-D-mannosamine | CHO-K1 | No effect on cell growth | Up to 100 mM |
| Ac4-NAcMan | Friend erythroleukemia | Inhibition of cellular replication | 0.08 mM |
| Ac4F3-NAcMan | Friend erythroleukemia | Inhibition of cellular replication | 0.02 mM |
| 1,3,4,6-tetra-O-acetyl-ManNAc | Friend erythroleukemia | 10-fold more active inhibitor of replication than 2-acetamido-1,3,6-tri-O-acetyl-2-deoxy-alpha-D-mannopyranose | Not specified |
| 1,3,6-tri-O-acetyl-4-O-mesyl-ManNAc | Friend erythroleukemia | 42-fold more active inhibitor of replication than 2-acetamido-1,3,6-tri-O-acetyl-2-deoxy-alpha-D-mannopyranose | Not specified |
This table summarizes the reported effects of N-Acetyl-D-mannosamine and its analogs on the viability and proliferation of different cell lines. nih.govnih.govnih.gov
These findings highlight the importance of careful dose-response studies when using ManNAc analogs in cell culture research. The use of ManNAc-13C,d3 can help to correlate the metabolic flux of the compound with any observed physiological effects, providing a clearer understanding of the underlying mechanisms of action.
Application in Non-Clinical Animal Models for Mechanistic Studies
The insights gained from in vitro studies with N-Acetyl-D-mannosamine and its labeled counterparts have been extended to non-clinical animal models to investigate its effects in a more complex physiological context. These studies are crucial for understanding the potential therapeutic applications of ManNAc for diseases associated with glycosylation defects.
One area of investigation has been in the context of GNE myopathy, an adult-onset distal myopathy caused by mutations in the GNE gene, which encodes the bifunctional enzyme responsible for the first two steps in sialic acid biosynthesis. In a mouse model of this sialic acid-deficient myopathy, oral administration of a peracetylated form of ManNAc was shown to efficiently rescue the muscle phenotype and correct the biochemical defects nih.gov. The treated mice showed a dose-dependent increase in sialic acid levels in plasma and various tissues, including skeletal muscle nih.gov. This demonstrates that exogenously supplied ManNAc can bypass the genetic defect and restore normal sialylation in vivo.
Another application has been in the study of age-related cognitive decline. In a study using a senescence-accelerated mouse model (SAMP8), which exhibits age-related impairments in learning and memory, the chronic administration of ManNAc was found to improve the age-associated impairment of long-term potentiation in the hippocampus nih.gov. This suggests a role for sialic acid in maintaining synaptic plasticity and cognitive function during aging.
The use of N-Acetyl-D-mannosamine-13C,d3 in such animal models would be invaluable for pharmacokinetic and pharmacodynamic studies. By tracing the labeled compound, researchers can determine its biodistribution, its metabolism in different tissues, and the extent to which it contributes to the sialic acid pool in the target organs. This level of detail is critical for understanding the mechanisms by which ManNAc exerts its effects in vivo and for the development of potential therapeutic strategies for glycosylation disorders.
Investigation of Glycosylation Changes in Disease Models (Excluding Clinical Outcomes)
The use of stable isotope-labeled N-Acetyl-D-mannosamine, such as this compound, provides a powerful tool in preclinical and in vitro research to trace and quantify alterations in glycosylation patterns associated with various diseases. By introducing a "heavy" version of this key precursor into the sialic acid biosynthetic pathway, researchers can meticulously track its incorporation into sialoglycans on the surface of cells, offering insights into the dynamics of glycan biosynthesis and turnover in pathological states.
In various disease models, aberrant sialylation has been identified as a critical factor. The introduction of unnatural sialic acids with different functionalities into surface glycans enables the study of the broad biological functions of these sugars. nih.gov These alterations can be interrogated using isotopically labeled precursors like this compound. For instance, in cancer research, it is known that altered membrane glycosylation is a feature of cancer cells that contributes to disease progression. The uptake and metabolism of glucose and other nutrients essential for glycan synthesis could underlie these changes.
Metabolic labeling studies in cancer cell lines using 13C-labeled glucose have demonstrated the feasibility of tracing carbon incorporation into the sialic acid precursor, N-acetyl-D-mannosamine, and subsequently into cell-surface sialoglycans. nih.gov This approach allows for the direct measurement of glucose allocation to monosaccharide synthesis and membrane glycan production. nih.gov In a model using pancreatic cancer cell lines, researchers were able to track the incorporation of 13C carbons from supplemented 13C-glucose into membrane glycans, allowing them to test how glucose commitment toward monosaccharide metabolism is affected by cancer-associated shifts. nih.gov
The expected mass shift of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, can be predicted based on its biosynthetic origins from N-acetyl-D-mannosamine and phosphoenolpyruvate (B93156) (PEP), both of which can be derived from glucose. nih.gov By using this compound, the specific contribution of this exogenous precursor to the sialic acid pool can be precisely quantified.
Below is an interactive data table illustrating the kind of mass isotopologue distribution data that can be obtained from such an experiment, comparing a hypothetical control cell line to a disease model cell line with altered glycosylation.
| Metabolite | Cell Line | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 | M+8 | M+9 |
| This compound | Control | 20% | 5% | 10% | 15% | 20% | 15% | 10% | 5% | 0% | 0% |
| This compound | Disease Model | 40% | 10% | 15% | 10% | 10% | 5% | 5% | 5% | 0% | 0% |
| N-Acetylneuraminic Acid | Control | 30% | 10% | 15% | 20% | 15% | 5% | 5% | 0% | 0% | 0% |
| N-Acetylneuraminic Acid | Disease Model | 50% | 15% | 10% | 10% | 5% | 5% | 5% | 0% | 0% | 0% |
This table represents hypothetical data for illustrative purposes, based on the principles of stable isotope tracing experiments.
Such studies can reveal disease-specific alterations in the activity of the hexosamine biosynthesis pathway (HBP) and downstream glycosylation processes. For example, a knockout of a key enzyme in the HBP, GFPT-1, leads to a decrease in the incorporation of 13C from glucose into N-acetylneuraminic acid, a shift that can be rescued by supplementing with N-acetylglucosamine (GlcNAc), a precursor to N-acetyl-D-mannosamine. nih.gov
Preclinical Pharmacokinetic and Metabolic Fate Studies (Excluding Dosage)
Preclinical studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The use of isotopic labeling is a cornerstone of pharmacokinetic research, allowing for the precise differentiation of the administered compound and its metabolites from endogenous molecules.
While specific pharmacokinetic data for this compound is not extensively published, studies on the unlabeled compound, N-acetyl-D-mannosamine (ManNAc), provide a strong basis for what to expect. Oral ManNAc is absorbed rapidly and exhibits a relatively short half-life. nih.gov Following its administration, a significant and sustained increase in plasma-free sialic acid (Neu5Ac) is observed, indicating its efficient conversion through the biosynthetic pathway. nih.gov
The metabolic fate of this compound can be traced by monitoring the appearance of the 13C and deuterium labels in downstream metabolites. The primary metabolic pathway for ManNAc involves its phosphorylation to N-acetyl-D-mannosamine-6-phosphate by the enzyme N-acetylmannosamine kinase. patsnap.com This is followed by a series of enzymatic reactions that convert it into N-acetylneuraminic acid-9-phosphate, which is then dephosphorylated to yield Neu5Ac. patsnap.com
In vivo metabolic labeling studies in animal models using other modified ManNAc analogs, such as peracetylated N-(4-pentynoyl) mannosamine (B8667444) (Ac4ManNAl), have demonstrated that these precursors are metabolized and have access to most organs. In mice treated with Ac4ManNAl, labeled glycoproteins were observed in lysates from bone marrow, thymus, intestines, lung, spleen, heart, and liver. nih.gov This suggests that exogenously administered ManNAc analogs are distributed systemically and utilized for sialoglycan synthesis in a wide range of tissues. nih.gov
The following table summarizes the expected key pharmacokinetic and metabolic parameters for this compound based on studies of its unlabeled counterpart and other analogs.
| Parameter | Expected Finding | Rationale/Supporting Evidence |
| Absorption | Rapid oral absorption | Studies on unlabeled ManNAc show it is absorbed quickly following oral administration. nih.gov |
| Distribution | Wide distribution to various organs | In vivo studies with ManNAc analogs show incorporation into glycoproteins in multiple tissues, including the heart, liver, spleen, and lungs. nih.gov |
| Metabolism | Conversion to labeled sialic acid (Neu5Ac) and incorporation into sialoglycans | ManNAc is a direct precursor in the sialic acid biosynthetic pathway. patsnap.com The presence of the isotopic label allows for tracing this conversion. |
| Primary Metabolites | 13C,d3-labeled N-acetyl-D-mannosamine-6-phosphate, 13C,d3-labeled N-acetylneuraminic acid-9-phosphate, 13C,d3-labeled N-acetylneuraminic acid | These are the key intermediates and the final product of the sialic acid biosynthetic pathway starting from ManNAc. patsnap.com |
| Excretion | Likely renal excretion of metabolites | Pharmacokinetic studies of related compounds suggest renal elimination. |
The use of this compound in preclinical ADME studies is crucial for understanding its behavior in a biological system, providing foundational data for its potential use as a research tool to probe the complexities of glycosylation in health and disease.
Enzymatic Transformations and Kinetic Isotope Effect Studies with N Acetyl D Mannosamine 13c,d3
Mechanistic Investigations of Mannosamine (B8667444) Kinase Activity
N-acyl-D-mannosamine kinase (NanK) is a key enzyme in the sialic acid metabolic pathway, catalyzing the phosphorylation of N-acetyl-D-mannosamine (ManNAc) to N-acetyl-D-mannosamine-6-phosphate (ManNAc-6P) in an ATP-dependent manner. acs.orgwikipedia.org This enzymatic step is crucial for committing ManNAc to the downstream synthesis of sialic acids. patsnap.com The use of isotopically labeled substrates like N-Acetyl-D-mannosamine-13C,d3 is instrumental in dissecting the catalytic mechanism of this kinase.
Mechanistic investigations of mannosamine kinase activity involve detailed kinetic analyses to understand substrate binding and the catalytic steps of phosphoryl transfer. While specific studies utilizing this compound are not extensively documented in publicly available literature, the kinetic parameters for the natural substrate, N-acetyl-D-mannosamine, have been characterized for NanK from various pathogenic bacteria. These studies provide a baseline for comparative analyses with isotopically labeled substrates. For instance, the kinetic parameters for NanK from Haemophilus influenzae, Pasteurella multocida, Vibrio cholerae, and Francisella novicida have been determined, revealing differences in substrate affinity and turnover rates among orthologous enzymes. acs.org
Isothermal titration calorimetry (ITC) has been employed to study the thermodynamics of substrate binding to NanK. acs.org Such studies with this compound could reveal subtle differences in binding affinity and enthalpy compared to the unlabeled substrate, providing insights into the energetic contributions of the labeled positions to the stability of the enzyme-substrate complex. Furthermore, NMR spectroscopy, facilitated by the 13C label, can be used to monitor the conversion of the labeled substrate to its phosphorylated product in real-time, offering a powerful method for detailed kinetic analysis. The deuterium (B1214612) label can be used in kinetic isotope effect studies to probe the transition state of the phosphoryl transfer reaction.
Table 1: Kinetic Parameters of Various Bacterial N-Acetyl-D-mannosamine Kinases (NanK) for N-Acetyl-D-mannosamine
| Enzyme Source | Apparent KM (µM) | kcat (s-1) |
|---|---|---|
| Haemophilus influenzae (Hi-NanK) | Data not specified | Data not specified |
| Pasteurella multocida (Pm-NanK) | Data not specified | Data not specified |
| Vibrio cholerae (Vc-NanK) | Data not specified | Data not specified |
| Francisella novicida (Fn-NanK) | ~700 | Data not specified |
| Staphylococcus aureus | 300 ± 10 | 263 ± 3 |
Data sourced from multiple studies and may have been determined under varying experimental conditions. acs.orgresearchgate.net
Substrate Specificity and Kinetic Analysis of N-Acetylneuraminic Acid Synthase
N-acetylneuraminic acid (Neu5Ac) synthase, also known as sialic acid synthase, catalyzes the condensation of N-acetyl-D-mannosamine with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid. nih.gov This enzyme plays a critical role in the biosynthesis of sialic acids, which are involved in a myriad of biological processes. patsnap.com The substrate specificity of Neu5Ac synthase is a key area of investigation, and isotopically labeled compounds like this compound are invaluable for these studies.
Kinetic analyses of Neu5Ac synthase from various organisms have been performed to determine its affinity for ManNAc and other substrates. For example, the recombinant Neu5Ac synthase from Campylobacter jejuni exhibits a Km of 17.6 mM for ManNAc. nih.gov Studies with ManNAc analogues have shown that the enzyme can tolerate modifications to the N-acyl group, although the reaction rate tends to decrease with increasing chain length of the acyl moiety. nih.gov The use of this compound in such kinetic assays would allow for a direct comparison with the unlabeled substrate, revealing any kinetic isotope effects on the binding or catalytic steps.
The stereochemical course of the reaction catalyzed by Neu5Ac synthase has been investigated using isotopically labeled substrates. For instance, studies with deuterated PEP have elucidated the stereochemistry of the condensation reaction. nih.gov The 13C label in this compound would enable detailed NMR studies to track the fate of the carbon skeleton of ManNAc during its conversion to Neu5Ac, providing further insights into the enzyme's mechanism.
Table 2: Kinetic Parameters of C. jejuni N-Acetylneuraminic Acid Synthase for N-acyl-D-mannosamine Analogues
| Substrate | Km (mM) | Relative Vmax (%) |
|---|---|---|
| N-acetyl-D-mannosamine | 17.6 | 100 |
| N-propanoyl-D-mannosamine | 5.5 | 85 |
| N-butanoyl-D-mannosamine | 15.0 | 65 |
| N-pentanoyl-D-mannosamine | 31.1 | 40 |
Data adapted from studies on C. jejuni NeuNAc synthase. nih.gov
Deuterium and Carbon-13 Kinetic Isotope Effects in Glycosyltransferase Reactions
Glycosyltransferases (GTs) are a large family of enzymes that catalyze the formation of glycosidic bonds, which are fundamental to the synthesis of oligosaccharides, polysaccharides, and glycoconjugates. nih.gov Understanding the mechanisms of these enzymes is crucial, and the use of kinetic isotope effects (KIEs) with isotopically labeled substrates like this compound is a primary method for this purpose.
The measurement of deuterium and carbon-13 KIEs provides detailed information about the transition state of a reaction. A primary KIE is observed when a bond to the isotope is broken or formed in the rate-determining step of the reaction. princeton.edu For a glycosyltransferase reaction involving this compound, a deuterium KIE at a position where a C-H bond is broken would indicate that this bond cleavage is part of the rate-determining step. Similarly, a 13C KIE at the anomeric carbon would provide information about the changes in bonding to this carbon in the transition state.
The magnitude of the KIE can distinguish between different reaction mechanisms, such as SN1, SN2, and SNi-like mechanisms. nih.gov For example, a large KIE is often associated with a symmetrical transition state where the bond to the isotope is significantly weakened. By measuring KIEs at multiple positions within the this compound molecule, a detailed picture of the transition state structure can be constructed.
In the context of glycosidic bond formation by a glycosyltransferase using this compound as a donor substrate, the reaction involves the cleavage of the bond between the anomeric carbon and a leaving group (e.g., a nucleotide diphosphate) and the formation of a new glycosidic bond with an acceptor molecule. By measuring the deuterium and carbon-13 KIEs, it is possible to determine whether the cleavage of the C-leaving group bond or the formation of the new C-O or C-N glycosidic bond is the rate-determining step. For instance, a significant 13C KIE at the anomeric carbon would strongly suggest that the bond-breaking and/or bond-making at this carbon is a key component of the slowest step in the reaction.
Table 3: Hypothetical Kinetic Isotope Effects for a Glycosyltransferase Reaction
| Isotopic Label in N-Acetyl-D-mannosamine | Observed KIE (klight/kheavy) | Potential Mechanistic Implication |
|---|---|---|
| 13C at the anomeric carbon (C1) | > 1.02 | Cleavage of the bond to the leaving group is part of the rate-determining step. |
| Deuterium at a non-anomeric position | ~ 1.0 | Bond cleavage at this position is not rate-determining. |
This table presents hypothetical data to illustrate the principles of KIE in elucidating glycosyltransferase mechanisms.
Integration of N Acetyl D Mannosamine 13c,d3 Tracing with Multi Omics Approaches
Stable Isotope-Resolved Metabolomics (SIRM) for Comprehensive Pathway Analysis
Stable Isotope-Resolved Metabolomics (SIRM) is a technique that uses nutrient sources enriched with stable isotopes, such as ¹³C, to trace their metabolic fate into downstream compounds. nih.govbiorxiv.orgmonash.edu When N-Acetyl-D-mannosamine-13C,d3 is supplied to cells or organisms, the heavy isotopes are incorporated into N-acetylneuraminic acid (Neu5Ac) and other subsequent metabolites. Analytical platforms, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the labeled products. nih.gov
The power of SIRM lies in its ability to reveal the activity of specific metabolic pathways. nih.gov By analyzing the mass isotopologue distributions (MIDs) of metabolites, researchers can determine the relative contributions of different pathways to their production. For instance, tracing the labels from this compound can precisely quantify the flux through the sialic acid pathway. This approach is critical for understanding how metabolic pathways are rewired in various conditions, such as cancer, where alterations in glucose metabolism can impact glycan synthesis. nih.govbiorxiv.orgmdpi.com
NMR spectroscopy offers a complementary advantage by determining the specific positions of the ¹³C label within a molecule's carbon skeleton, providing unambiguous evidence for pathway reconstructions. nih.gov This level of detail is crucial for distinguishing between alternative biosynthetic routes and for building accurate metabolic models.
| Metabolite | Expected Mass Shift (from ¹³C) | Isotopologue | Pathway Implication |
|---|---|---|---|
| N-Acetyl-D-mannosamine-6-phosphate | +1 | M+1 | Direct phosphorylation of the tracer by ManNAc kinase. |
| N-acetylneuraminic acid (Neu5Ac) | +1 | M+1 | Condensation of labeled N-Acetyl-D-mannosamine-6-phosphate with phosphoenolpyruvate (B93156). |
| CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | +1 | M+1 | Activation of labeled Neu5Ac for transfer to glycoconjugates. |
| Lactate | 0 | M+0 | Indicates no significant retro-conversion of the tracer into central carbon metabolism pathways like glycolysis under the observed conditions. |
Glycoproteomics and Glycolipidomics Using Stable Isotope Labeling
The ultimate destination for most sialic acid is its incorporation into the glycan chains of glycoproteins and glycolipids. Stable isotope labeling with this compound is a direct and precise method to trace this process, enabling dynamic studies of glycan biosynthesis and turnover. When the labeled sialic acid precursor is metabolized, the resulting ¹³C- and deuterium-containing CMP-Neu5Ac is used by sialyltransferases in the Golgi apparatus to cap glycan chains. nih.gov
In glycoproteomic and glycolipidomic workflows, proteins and lipids are extracted, and their attached glycans are analyzed, typically by mass spectrometry. The presence of the isotopic label results in a predictable mass shift in sialylated glycans and their fragments. This allows for the differentiation between pre-existing (unlabeled) glycans and newly synthesized (labeled) ones. This strategy can reveal:
Rate of Sialylation: Quantifying the rate of label incorporation provides a direct measure of the flux through the sialylation pathway.
Glycan Turnover: By performing pulse-chase experiments, researchers can determine the turnover rates of specific glycoproteins and glycolipids.
Pathway Specificity: The use of a specific precursor like N-Acetyl-D-mannosamine ensures that the label is targeted to the sialic acid pathway, unlike more general labels such as ¹³C-glucose which enter numerous pathways. nih.govbiorxiv.org
This approach has been instrumental in understanding the roles of glycosylation in cell signaling, immune response, and disease progression.
| Glycan Structure | Number of Sialic Acids | Expected Mass Shift (Da) | Analytical Application |
|---|---|---|---|
| Sialyl-Lewis-X (sLeX) | 1 | +4 (1 from ¹³C, 3 from D) | Tracking synthesis of selectin ligands involved in cell adhesion and inflammation. biorxiv.org |
| Disialylated bi-antennary N-glycan | 2 | +8 (2 from ¹³C, 6 from D) | Measuring the rate of complex N-glycan maturation and turnover on therapeutic proteins. |
| GM3 Ganglioside | 1 | +4 (1 from ¹³C, 3 from D) | Studying the dynamics of glycolipid biosynthesis in cell membranes. |
Correlative Studies with Transcriptomic and Proteomic Data for Systems-Level Understanding
While SIRM and stable isotope-assisted glycoproteomics provide a direct readout of metabolic activity, integrating this functional data with transcriptomic and proteomic information offers a more complete, systems-level understanding of cellular regulation. springernature.comnih.gov This multi-omics approach connects the dots from gene expression to protein synthesis to the resulting metabolic flux.
A typical integrated study might involve:
Metabolic Labeling: Cells are cultured with this compound to measure the flux into sialylated glycoconjugates (metabolome/glycoproteome).
Transcriptomics: RNA sequencing (RNA-Seq) is performed on the same cells to quantify the mRNA expression levels of all genes. This can reveal if the observed metabolic changes correlate with the up- or down-regulation of genes encoding enzymes in the sialic acid pathway (e.g., GNE, NANS, CMAS) or sialyltransferases.
Proteomics: Quantitative proteomics is used to measure the abundance of the corresponding enzymes and the sialylated glycoproteins themselves. This step is crucial as it confirms whether changes in transcript levels translate to changes in protein levels. nih.gov
By correlating these datasets, researchers can distinguish between different modes of regulation. For example, an increase in sialylation flux might be driven by increased transcription of a key enzyme, by allosteric activation of an existing enzyme without a change in its expression, or by increased substrate availability from an upstream pathway. This integrated view is essential for identifying the root causes of metabolic dysregulation in disease and for discovering novel therapeutic targets. springernature.com
| Omics Layer | Data Acquired | Key Question Answered |
|---|---|---|
| Metabolomics (SIRM) | Isotopologue distribution in Neu5Ac and related metabolites. | What is the functional activity (flux) of the sialic acid pathway? |
| Glycoproteomics | Rate of label incorporation into specific glycoproteins. | How quickly are specific glycoconjugates being synthesized and turned over? |
| Transcriptomics | mRNA expression levels of metabolic enzymes and transporters. | Are the genes controlling the pathway transcriptionally regulated? |
| Proteomics | Abundance of enzymes and glycoproteins. | Do changes in gene expression lead to corresponding changes in protein levels? |
Computational Modeling of Metabolic Flux Networks Based on Isotopic Data
The quantitative data generated from stable isotope tracing experiments are ideal inputs for computational modeling. escholarship.org ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful computational technique that uses isotopic labeling patterns to calculate the rates (fluxes) of intracellular metabolic reactions. nih.govmaranasgroup.com
The process of ¹³C-MFA involves several key steps:
Network Construction: A stoichiometric model of the relevant metabolic pathways is created, defining all known reactions and their connections.
Data Input: Experimental data, including the isotopic labeling patterns of metabolites (measured by MS or NMR after tracing with this compound) and measured uptake/secretion rates, are provided as inputs to the model. escholarship.org
Flux Calculation: An optimization algorithm iteratively simulates the labeling patterns that would result from different flux distributions. It then finds the set of fluxes that best reproduces the experimentally measured labeling data.
Model Validation and Analysis: The resulting flux map provides a quantitative description of how the cell is operating, revealing the contributions of different pathways to cellular functions.
Using data from this compound tracing allows for a highly resolved analysis of the sialic acid pathway and its interactions with central carbon metabolism. This approach can precisely quantify how resources are allocated between glycosylation and other critical cellular processes like energy production or nucleotide biosynthesis. Advanced computational frameworks, including those that use machine learning, are continuously improving the speed and accuracy of these analyses, making ¹³C-MFA an indispensable tool in metabolic engineering and systems biology. nih.govmdpi.com
| Component | Description | Example from this compound Tracing |
|---|---|---|
| Input | Isotopologue Distribution Vector (IDV) | Measured relative abundances of M+0, M+1, M+2... for CMP-Neu5Ac. |
| Input | Exchange Fluxes | Measured rate of this compound uptake from the medium. |
| Model | Stoichiometric Reaction Network | A map including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the sialic acid biosynthesis pathway. |
| Output | Calculated Intracellular Fluxes | Calculated rate of the reaction catalyzed by N-acetylneuraminate synthase (e.g., 10 mmol/gDW/hr). |
Future Directions and Emerging Research Avenues for N Acetyl D Mannosamine 13c,d3
Development of Novel Isotopic Labeling Strategies for Complex Carbohydrates
Stable isotope tracing is a powerful technique for elucidating the flux of metabolites through biosynthetic pathways. msacl.org The use of isotopically labeled precursors, such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine, allows researchers to track the incorporation of these heavy atoms into downstream products like glycans, using mass spectrometry to analyze the resulting mass shifts. msacl.orgbiorxiv.org This approach provides quantitative insights into the cellular network and enables the analysis of metabolic flux in response to external stimuli. msacl.org
N-Acetyl-D-mannosamine-13C,d3 represents a more targeted strategy. As a direct precursor to N-acetylneuraminic acid (NeuAc), a common sialic acid, it allows for specific labeling of the sialic acid biosynthesis pathway. medchemexpress.com Future research will likely focus on developing multi-isotope labeling strategies, perhaps combining ¹³C/d3-labeled ManNAc with other labeled monosaccharides or amino acids to simultaneously probe different branches of glycan synthesis. Such approaches, analogous to techniques like Isotopic Detection of Aminosugars with Glutamine (IDAWG) which uses ¹⁵N-glutamine, can reveal the intricate interplay between different metabolic pathways that converge on glycan production. nih.gov By combining stable isotope labeling with metabolomics, a direct link between glucose metabolism and altered glycan synthesis has been established, opening avenues to explore how metabolic shifts affect cell-membrane glycosylation. biorxiv.org
Table 1: Examples of Stable Isotope Labeling Strategies in Glycobiology
| Labeling Precursor | Isotope(s) | Target Metabolites/Pathways | Key Application |
| [U-¹³C]-Glucose | ¹³C | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, Hexosamine Biosynthesis Pathway | Global metabolic flux analysis of glycan synthesis. msacl.orgbiorxiv.org |
| L-Glutamine (amide-¹⁵N) | ¹⁵N | Hexosamine Biosynthesis Pathway (aminosugars) | Tracing nitrogen incorporation into GlcNAc, GalNAc, and sialic acids (IDAWG). nih.gov |
| Ac₃GalNAc-[²D₇]Bn | ²H (Deuterium) | O-glycan biosynthesis | Comparative O-glycomics with enhanced sensitivity (ICORA). nih.gov |
| N-Acetyl-D-mannosamine-¹³C,d3 | ¹³C, ²H | Sialic Acid Biosynthesis | Specific tracing of sialic acid metabolism and incorporation into sialoglycans. medchemexpress.com |
Advanced Imaging Modalities Incorporating Metabolic Labels (e.g., Isotope-ratio mass spectrometry imaging of glycans)
A significant frontier in glycobiology is visualizing the spatial distribution of specific glycans within tissues and even single cells. Mass spectrometry imaging (MSI) is a transformative technique that combines mass spectrometry with histology to map the location of molecules in a biological sample without the need for labels like antibodies. researchgate.netfrontiersin.org When applied to glycans, MSI can reveal how the glycome changes in different regions of a tissue, for instance, in a tumor microenvironment. researchgate.net
The incorporation of metabolic labels like this compound is particularly powerful when combined with MSI. The distinct mass shift introduced by the ¹³C and deuterium (B1214612) isotopes allows for the unambiguous detection and mapping of newly synthesized sialoglycans against the background of pre-existing, unlabeled glycans. nih.gov This enables the study of glycan turnover and dynamics in situ.
Future developments will focus on enhancing the resolution and sensitivity of these imaging techniques. High-resolution mass spectrometry (HRMS) methods can already detect as little as 1% isotope incorporation into glycans. msacl.org Coupling these technologies with advanced ionization techniques will push the boundaries of spatial resolution, potentially allowing for subcellular localization of labeled glycans. This will provide unprecedented insight into the roles of specific glycans in cellular processes like signaling and adhesion in their native tissue context. nih.gov
Exploration in New Biological Contexts and Non-Human Disease Models
Aberrant glycosylation, particularly changes in sialic acid expression, is a hallmark of numerous diseases, including cancer and viral infections. researchgate.netnih.gov For example, cancer cells often exploit altered sialic acid patterns to evade the immune system, and pathogens like the influenza virus use sialic acids as receptors for host cell entry. researchgate.net
This compound provides a crucial tool for studying the dynamics of these changes in disease models. By administering the labeled precursor to non-human models (e.g., mouse models of cancer or infection), researchers can trace the rate of sialic acid synthesis and incorporation into specific tissues and cell types during disease progression. nih.gov This can help answer key questions about how glycan metabolism is altered in pathological states.
Future research will involve applying this tracing methodology to a wider range of non-human disease models. This includes models for neurodegenerative disorders, congenital disorders of glycosylation (CDG), and inflammatory diseases where glycans are known to play critical roles. msacl.orgmdpi.com For instance, in a mouse model of GNE myopathy, a disease caused by impaired sialic acid biosynthesis, administration of ManNAc was shown to increase muscle sialylation and prevent deterioration. nih.gov Using an isotopically labeled version in such models could precisely quantify the efficiency of uptake and metabolic correction in the target tissue, providing valuable data for therapeutic development.
Applications in Synthetic Glycobiology and Glycoengineering Methodologies
Metabolic glycoengineering (MGE) is a powerful technique that involves introducing unnatural monosaccharide analogs into cellular pathways to modify the chemical functionality of the cell surface glycocalyx. mdpi.comjove.com Analogs of N-acetyl-D-mannosamine (ManNAc) are widely used in MGE to introduce various chemical groups, such as azides, alkynes, or thiols, onto cell-surface sialic acids. researchgate.net These "bioorthogonal" chemical handles can then be used to attach imaging agents, drugs, or other molecules to the cell surface via click chemistry. researchgate.netresearchgate.net
This compound fits within this paradigm as a tool for quantifying the efficiency of MGE. By competing with an unnatural, bioorthogonal ManNAc analog, the labeled compound can be used to determine the metabolic flux and incorporation efficiency of the unnatural sugar.
A key application of glycoengineering is in the production of biotherapeutics, such as monoclonal antibodies. The glycosylation profile of these proteins is a critical quality attribute. Research has shown that the addition of ManNAc to cell cultures can modulate the glycosylation patterns of recombinant proteins. This demonstrates a direct application of glycoengineering to improve the characteristics of therapeutic molecules.
Future directions will involve using this compound to optimize and quantify these glycoengineering processes. It can be used to trace how culture conditions affect the flux through the sialic acid pathway, enabling precise control over the glycosylation of therapeutic proteins. Furthermore, combining stable isotope labeling with the introduction of bioorthogonal handles could create dual-labeled probes for more complex studies of glycan dynamics and interactions in engineered systems. researchgate.net
Table 2: Bioorthogonal Functional Groups Introduced via ManNAc Analogs in Metabolic Glycoengineering
| Functional Group | ManNAc Analog Example | Bioorthogonal Reaction Partner |
| Azide | N-azidoacetylmannosamine (ManNAz) | Alkynes (e.g., DBCO, BCN) |
| Alkyne | N-alkynylacetylmannosamine | Azides |
| Thiol | Peracetylated N-thiolglycolyl-d-mannosamine (Ac₅ManNTGc) | Maleimides, Gold Surfaces |
| Ketone | N-levulinoylmannosamine (ManLev) | Hydrazides, Aminooxy compounds |
Q & A
Q. What are the primary synthetic routes for preparing N-Acetyl-D-mannosamine-13C,d3, and how do isotopic labeling positions affect experimental outcomes?
this compound is synthesized via isotopic exchange reactions or using ¹³C- and deuterated precursors to selectively label the acetyl group and sugar backbone. For example, isotopic enrichment at the acetyl group (¹³C) and methyl hydrogens (d3) requires precise control of reaction conditions, such as pH and temperature, to avoid isotopic scrambling . The choice of labeling positions (e.g., acetyl vs. sugar backbone) impacts metabolic tracing accuracy, as backbone ¹³C labels may integrate into downstream glycosylation pathways more extensively than acetyl labels .
Q. What analytical techniques are critical for confirming the structural integrity and isotopic purity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. HRMS confirms molecular weight (225.22 g/mol) and isotopic enrichment (>95% ¹³C and d3), while ¹H/¹³C NMR identifies chemical shifts (e.g., ¹³C-labeled acetamido group at δ ~170 ppm) and deuterium incorporation . For example, ¹³C NMR can distinguish between natural-abundance carbons and labeled positions in the pyranose ring .
Q. How does the solubility and stability of this compound influence its use in metabolic studies?
The compound is sparingly soluble in water and methanol, requiring dissolution in buffered solutions (e.g., PBS at pH 7.4) for cellular uptake studies. Stability is maintained at -20°C, but repeated freeze-thaw cycles degrade isotopic integrity. Pre-dissolved aliquots are recommended for tracer experiments to minimize decomposition .
Q. What are the key considerations for designing metabolic flux studies using this compound?
Use pulse-chase experiments to track sialic acid biosynthesis, with LC-MS/MS quantifying ¹³C/d3 incorporation into N-acetylneuraminic acid (Neu5Ac). Ensure labeled precursors do not interfere with endogenous pools; adjust tracer concentrations to 10–100 µM to avoid saturation effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in isotopic enrichment data when tracing this compound-derived metabolites?
Discrepancies often arise from isotopic dilution or unexpected metabolic branching. For example, deuterium in the acetyl group may undergo exchange in aqueous environments, skewing d3 quantification. Mitigate this by using stable isotopomers (e.g., ¹³C-only labels) for critical pathways and validating results with kinetic modeling .
Q. What experimental designs optimize the synthesis of this compound with high enantiomeric purity?
Employ chiral catalysts (e.g., L-proline derivatives) during glycosylation steps to ensure α-anomeric configuration. Protect hydroxyl groups with tert-butyldiphenylsilyl (TBDPS) or acetyl groups to prevent undesired side reactions, as demonstrated in sulfated lactosamine syntheses . Purify intermediates via silica gel chromatography (ethyl acetate/methanol gradients) to achieve >95% HPLC purity .
Q. How does this compound enable mechanistic studies of congenital disorders of glycosylation (CDGs)?
The compound acts as a tracer to map defects in sialylation pathways. For example, in CDG-II patients, impaired epimerase activity reduces conversion to N-acetyl-D-glucosamine, which can be quantified using ¹³C NMR to track label accumulation in mannosamine vs. glucosamine pools .
Q. What strategies mitigate isotopic interference in MS-based quantification of this compound and its metabolites?
Use high-resolution MS (e.g., Orbitrap) to distinguish ¹³C/d3-labeled ions from natural isotopes. For example, the m/z shift for [M+H]+ of this compound (226.12) vs. unlabeled (223.09) allows unambiguous identification. Pair with stable isotope dilution assays (SIDAs) for absolute quantification .
Methodological Tables
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C7¹³CH12D3NO6 | |
| Isotopic Purity | >95% ¹³C, >95% d3 | |
| Solubility | Slight in H2O, MeOH | |
| Storage Conditions | -20°C, anhydrous | |
| Key NMR Shifts (¹³C) | Acetamido C=O: ~170 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
